Cas no 2229118-51-6 (1-methyl-5-5-(trifluoromethyl)furan-2-yl-1H-pyrazol-4-amine)

1-Methyl-5-(5-(trifluoromethyl)furan-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole core substituted with a trifluoromethyl-furan moiety. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the furan and pyrazole rings contribute to versatile reactivity and binding interactions. Its well-defined synthetic pathway allows for high purity and scalability, supporting applications in drug discovery and material science. The compound’s balanced physicochemical profile makes it a promising intermediate for developing bioactive molecules with improved efficacy and selectivity.
1-methyl-5-5-(trifluoromethyl)furan-2-yl-1H-pyrazol-4-amine structure
2229118-51-6 structure
商品名:1-methyl-5-5-(trifluoromethyl)furan-2-yl-1H-pyrazol-4-amine
CAS番号:2229118-51-6
MF:C9H8F3N3O
メガワット:231.174531936646
CID:6063037
PubChem ID:165978080

1-methyl-5-5-(trifluoromethyl)furan-2-yl-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

    • 1-methyl-5-5-(trifluoromethyl)furan-2-yl-1H-pyrazol-4-amine
    • 1-methyl-5-[5-(trifluoromethyl)furan-2-yl]-1H-pyrazol-4-amine
    • 2229118-51-6
    • EN300-1974862
    • インチ: 1S/C9H8F3N3O/c1-15-8(5(13)4-14-15)6-2-3-7(16-6)9(10,11)12/h2-4H,13H2,1H3
    • InChIKey: MTFOQACLRWSREU-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=CC=C(C2=C(C=NN2C)N)O1)(F)F

計算された属性

  • せいみつぶんしりょう: 231.06194637g/mol
  • どういたいしつりょう: 231.06194637g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 261
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.2

1-methyl-5-5-(trifluoromethyl)furan-2-yl-1H-pyrazol-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1974862-0.1g
1-methyl-5-[5-(trifluoromethyl)furan-2-yl]-1H-pyrazol-4-amine
2229118-51-6
0.1g
$1648.0 2023-09-16
Enamine
EN300-1974862-0.5g
1-methyl-5-[5-(trifluoromethyl)furan-2-yl]-1H-pyrazol-4-amine
2229118-51-6
0.5g
$1797.0 2023-09-16
Enamine
EN300-1974862-10.0g
1-methyl-5-[5-(trifluoromethyl)furan-2-yl]-1H-pyrazol-4-amine
2229118-51-6
10g
$8049.0 2023-05-23
Enamine
EN300-1974862-10g
1-methyl-5-[5-(trifluoromethyl)furan-2-yl]-1H-pyrazol-4-amine
2229118-51-6
10g
$8049.0 2023-09-16
Enamine
EN300-1974862-1g
1-methyl-5-[5-(trifluoromethyl)furan-2-yl]-1H-pyrazol-4-amine
2229118-51-6
1g
$1872.0 2023-09-16
Enamine
EN300-1974862-0.25g
1-methyl-5-[5-(trifluoromethyl)furan-2-yl]-1H-pyrazol-4-amine
2229118-51-6
0.25g
$1723.0 2023-09-16
Enamine
EN300-1974862-5.0g
1-methyl-5-[5-(trifluoromethyl)furan-2-yl]-1H-pyrazol-4-amine
2229118-51-6
5g
$5429.0 2023-05-23
Enamine
EN300-1974862-0.05g
1-methyl-5-[5-(trifluoromethyl)furan-2-yl]-1H-pyrazol-4-amine
2229118-51-6
0.05g
$1573.0 2023-09-16
Enamine
EN300-1974862-1.0g
1-methyl-5-[5-(trifluoromethyl)furan-2-yl]-1H-pyrazol-4-amine
2229118-51-6
1g
$1872.0 2023-05-23
Enamine
EN300-1974862-2.5g
1-methyl-5-[5-(trifluoromethyl)furan-2-yl]-1H-pyrazol-4-amine
2229118-51-6
2.5g
$3670.0 2023-09-16

1-methyl-5-5-(trifluoromethyl)furan-2-yl-1H-pyrazol-4-amine 関連文献

1-methyl-5-5-(trifluoromethyl)furan-2-yl-1H-pyrazol-4-amineに関する追加情報

Introduction to 1-methyl-5-(trifluoromethyl)furan-2-yl-1H-pyrazol-4-amine (CAS No. 2229118-51-6)

1-methyl-5-(trifluoromethyl)furan-2-yl-1H-pyrazol-4-amine, identified by its Chemical Abstracts Service (CAS) number 2229118-51-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyrazole class, which is well-documented for its diverse biological activities and utility in drug development. The structural features of this molecule, particularly the presence of a trifluoromethyl group and a furan moiety, contribute to its unique chemical properties and potential applications.

The trifluoromethyl group, a common substituent in pharmaceuticals, is known for its ability to modulate metabolic stability, lipophilicity, and binding affinity. Its incorporation into the molecular framework of 1-methyl-5-(trifluoromethyl)furan-2-yl-1H-pyrazol-4-amine enhances the compound's interaction with biological targets, making it a promising candidate for further investigation. Additionally, the furan ring introduces additional electronic and steric effects that can influence the compound's reactivity and biological activity.

This compound has been studied in various contexts, including its potential role as an intermediate in synthesizing more complex pharmacophores. The pyrazole core is particularly interesting due to its presence in numerous bioactive molecules, such as antiviral, anti-inflammatory, and anticancer agents. The structural versatility of pyrazole allows for modifications that can fine-tune its biological profile, making it a valuable scaffold for drug discovery efforts.

Recent research has highlighted the importance of 1-methyl-5-(trifluoromethyl)furan-2-yl-1H-pyrazol-4-amine in developing novel therapeutic agents. Studies have demonstrated its potential efficacy in inhibiting certain enzymatic pathways associated with diseases such as cancer and inflammation. The trifluoromethyl group's electron-withdrawing nature enhances the compound's binding affinity to target proteins, improving its pharmacological activity. Furthermore, the combination of the furan and pyrazole moieties creates a unique chemical environment that can be exploited for designing more effective drugs.

In addition to its pharmaceutical applications, this compound has shown promise in materials science and agrochemical research. The presence of fluorine atoms can influence the physical properties of materials, making it useful in developing advanced polymers or liquid crystals. Moreover, its structural motifs are similar to those found in agrochemicals, suggesting potential uses in crop protection agents.

The synthesis of 1-methyl-5-(trifluoromethyl)furan-2-yl-1H-pyrazol-4-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as cross-coupling reactions and palladium catalysis, have been employed to construct the complex framework of this molecule. These methods are essential for achieving the desired regioselectivity and stereochemistry.

From a regulatory perspective, compounds like 1-methyl-5-(trifluoromethyl)furan-2-yl-1H-pyrazol-4-am ine must undergo rigorous testing to ensure safety and efficacy before they can be commercialized. This includes preclinical studies to assess toxicity and pharmacokinetic properties, followed by clinical trials to evaluate their therapeutic benefits. The trifluoromethyl group's presence may necessitate additional scrutiny due to its potential impact on metabolic pathways.

The future prospects of this compound are promising, with ongoing research exploring new derivatives and applications. Innovations in computational chemistry and high-throughput screening are accelerating the discovery process by allowing rapid evaluation of thousands of compounds for their biological activity. This approach could lead to the identification of novel analogs with enhanced properties.

In conclusion,1-methyl -5-(trifluorometh ylfuran -2 -y l -1H -pyrazol -4-am ine (CAS No. 2229118 -51 -6) represents a significant advancement in medicinal chemistry due to its unique structural features and potential therapeutic applications. The combination of a trifluoromethyl group and a furan moiety within a pyrazole scaffold provides a versatile platform for drug development. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in addressing various medical challenges.

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